Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
Description
The compound Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic molecule featuring a thiazole core substituted at position 5 with a phenyl group and at position 2 with a propanoyl-linked 5-phenyl-1,3-oxazole moiety. Key structural elements include:
- Thiazole ring: A nitrogen- and sulfur-containing heterocycle known for diverse biological and material applications.
- 5-Phenyl-1,3-oxazol-2-yl group: A planar aromatic system contributing to π-π stacking interactions, commonly found in fluorophores and bioactive molecules .
- Propanoyl amino linker: Facilitates conjugation between the thiazole and oxazole moieties, influencing molecular flexibility and binding properties.
Properties
Molecular Formula |
C23H19N3O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 5-phenyl-2-[3-(5-phenyl-1,3-oxazol-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H19N3O4S/c1-29-22(28)20-21(16-10-6-3-7-11-16)31-23(26-20)25-18(27)12-13-19-24-14-17(30-19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,25,26,27) |
InChI Key |
PUVXPKBVFTWDIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Oxazole Ring Synthesis: The oxazole ring can be synthesized from a corresponding α-haloketone and an amide through cyclization.
Coupling Reactions: The two heterocyclic rings are then coupled using a suitable linker, such as a propanoyl group, under conditions that promote amide bond formation.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxazole rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic rings are of particular interest for developing new synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity. It could serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and heteroatoms.
Mechanism of Action
The mechanism by which Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole and oxazole rings could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole Derivatives with Aromatic Substituents
Compounds in , such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, share a thiazole core but differ in substituents. Key comparisons:
The bulkier pyrazol-triazol substituents in Compound 4 may reduce solubility compared to the target compound’s ester and oxazole groups.
Oxazole-Containing Compounds
POPOP ()
POPOP (5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole) is a scintillator component. Both POPOP and the target compound feature 5-phenyl-1,3-oxazol-2-yl groups, but POPOP’s extended π-system enhances fluorescence, whereas the target’s thiazole-ester system may prioritize structural versatility over luminescence .
Piperazine-Oxazole Hybrid ()
1-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazine (CID 43162406) shares the 5-phenyloxazole motif but replaces the thiazole-propanoyl group with a piperazine linker. This substitution likely increases basicity and hydrogen-bonding capacity, making it more suitable for pharmaceutical applications than the target’s ester-dominated structure .
Structural Characterization Techniques
The use of single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard for compounds like those in .
Biological Activity
Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, an oxazole moiety, and multiple phenyl groups, which contribute to its pharmacological properties. The following sections detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through multi-step organic reactions involving various reagents and purification techniques. Key steps typically include:
- Formation of the Thiazole Ring : This often involves the reaction of thiourea with appropriate carbonyl compounds.
- Oxazole Moiety Incorporation : The oxazole group is introduced through cyclization reactions involving phenyl derivatives.
- Final Coupling and Purification : The compound is purified using methods such as crystallization or chromatography to achieve high purity.
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Compounds with similar structural features have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-{[3-(1,3-dioxo-2-pyrrolidinyl)propanoyl]amino}-5-methylthiazole | Thiazole ring; methyl substitution | Antimicrobial |
| 5-(4-Methylphenyl)-1,3-thiazole | Thiazole ring; phenyl substitution | Anticancer |
| 2-Amino-thiazole derivatives | Thiazole ring; amino group | Anti-inflammatory |
Studies have shown that derivatives of thiazoles can have Minimum Inhibitory Concentrations (MIC) significantly lower than standard antibiotics like Oxytetracycline, indicating promising potential for further development in antimicrobial therapies .
2. Anticancer Potential
Research has highlighted the anticancer properties of thiazole and oxazole derivatives. This compound may interact with specific cellular targets involved in cancer proliferation and survival pathways.
In various studies, thiazole derivatives have demonstrated cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). For instance, certain derivatives showed IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell growth .
3. Anti-inflammatory Effects
Thiazoles are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors within cells. This interaction can modulate biochemical pathways critical for cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study on thiazole-based compounds demonstrated significant cytotoxic effects against multiple cancer cell lines with promising selectivity indices .
- Antimicrobial Efficacy : Research indicated that thiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
